Product packaging for Biotin-Substance P(Cat. No.:CAS No. 87468-58-4)

Biotin-Substance P

Cat. No.: B3030168
CAS No.: 87468-58-4
M. Wt: 1573.9 g/mol
InChI Key: VTEGKDUGRAEBSX-UDPLRNBMSA-N
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Description

Contextualization of Biotinylation in Contemporary Biomedical Research

Biotinylation is a widely used technique in modern biomedical research that involves the covalent attachment of biotin (B1667282), a small B-vitamin, to a molecule of interest, such as a protein or peptide. atsbio.com This process leverages the extraordinarily strong and specific interaction between biotin and the proteins avidin (B1170675) and streptavidin. atsbio.com This high-affinity bond allows for the sensitive and specific detection and purification of biotinylated molecules. nih.gov

In the context of neuroscience research, biotinylation has been instrumental in studying receptor trafficking, including the internalization and recycling of receptors on the cell surface. nih.gov By labeling a ligand like Substance P with biotin, scientists can track the movement of the ligand-receptor complex, providing valuable information on how cells respond to signaling molecules. nih.gov This technique has been extended to ex vivo preparations, such as brain slices, allowing for the quantitative measurement of changes in membrane protein surface expression in a more physiologically relevant context. nih.govresearchgate.net

Key Applications of Biotinylation in Biomedical Research:

ApplicationDescription
Protein-Protein Interaction Studies Biotinylated peptides are used as "bait" to capture and identify binding partners from biological samples. nih.gov
Receptor Localization and Trafficking Tracking the movement of biotinylated ligands to understand receptor dynamics on the cell surface. nih.gov
Immunoassays (ELISA, Western Blotting) Biotinylated molecules allow for highly sensitive detection using streptavidin-enzyme conjugates. atsbio.com
Affinity Chromatography Immobilized avidin or streptavidin is used to purify biotinylated proteins and peptides. nih.gov
In Vivo Cross-linking Biotinylated peptide ligands can be used to identify and analyze their corresponding receptors in living cells. rsc.org

Overview of Substance P and Neurokinin Receptor Biology

Substance P (SP) is an eleven-amino-acid neuropeptide that plays a crucial role as a neurotransmitter and neuromodulator in both the central and peripheral nervous systems. wikipedia.org It is a member of the tachykinin family of neuropeptides and is involved in a wide array of physiological processes, including pain transmission, inflammation, and mood regulation. pnas.orgresearchgate.net

The biological effects of Substance P are mediated through its interaction with neurokinin (NK) receptors, which are G-protein coupled receptors. nih.gov While there are several types of NK receptors, Substance P exhibits the highest affinity for the neurokinin-1 receptor (NK1R). nih.gov Upon binding of Substance P to the NK1R, a signaling cascade is initiated within the cell. This binding leads to the internalization of the receptor-ligand complex, a process that is crucial for signal termination and receptor recycling. mdpi.com

Functions of Substance P:

Pain Transmission: SP is released from sensory nerve fibers and transmits pain signals to the central nervous system. pnas.org

Neurogenic Inflammation: It is involved in the local inflammatory response to injury or infection.

Vasodilation: Substance P is a potent vasodilator, an effect dependent on nitric oxide release. wikipedia.org

Mood and Anxiety: It has been associated with the regulation of mood disorders and anxiety. ambiopharm.com

Rationale for the Development and Utilization of Biotinyl-Substance P Trifluoroacetate (B77799) Analogs

The creation of biotinylated analogs of Substance P was driven by the need for a research tool that could facilitate the detailed investigation of its receptors and their functions. A key challenge in studying peptide-receptor interactions is the ability to specifically and sensitively detect the peptide and its receptor in a biological milieu.

A developed biotinylated Substance P analog demonstrated the ability to retain the functional characteristics of the native peptide. nih.gov This analog was shown to have identical dissociation curves to native Substance P in binding studies with human lymphoblasts. nih.gov Furthermore, it retained its functional activity, as demonstrated by its ability to alter intracellular calcium concentrations in a manner similar to native Substance P. nih.gov The utility of this biotinylated probe was confirmed by its successful use in identifying Substance P receptors using a streptavidin-peroxidase detection system. nih.gov

The trifluoroacetate salt form of Biotinyl-Substance P is a consequence of the standard methods used for peptide synthesis and purification. omizzur.comlifetein.com Trifluoroacetic acid (TFA) is commonly employed to cleave the synthesized peptide from the solid-phase resin and is also used in the mobile phase during high-performance liquid chromatography (HPLC) purification. omizzur.comgenscript.com While residual TFA can sometimes interfere with certain biological assays, its presence is a well-understood aspect of synthetic peptide chemistry. nih.govgenscript.com For sensitive applications, methods are available to exchange the trifluoroacetate counterion for a more biologically compatible one, such as acetate (B1210297) or hydrochloride. lifetein.com

Advantages of Using Biotinyl-Substance P Analogs:

AdvantageDescription
High Sensitivity The high affinity of the biotin-streptavidin interaction allows for detection of very small quantities of the peptide.
Specificity The biotin tag provides a specific handle for detection and purification, minimizing background noise. nih.gov
Versatility Can be used in a wide range of applications, including receptor binding assays, immunohistochemistry, and flow cytometry.
Retention of Biological Activity Properly designed biotinylated analogs maintain the ability to bind to and activate their target receptors. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C73H112N20O15S2 B3030168 Biotin-Substance P CAS No. 87468-58-4

Properties

CAS No.

87468-58-4

Molecular Formula

C73H112N20O15S2

Molecular Weight

1573.9 g/mol

IUPAC Name

(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-6-aminohexanoyl]pyrrolidine-2-carbonyl]amino]-N-[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,5-dioxopentan-2-yl]pentanediamide

InChI

InChI=1S/C73H112N20O15S2/c1-42(2)37-50(66(102)84-45(62(77)98)31-36-109-3)83-60(97)40-81-63(99)51(38-43-17-6-4-7-18-43)88-67(103)52(39-44-19-8-5-9-20-44)89-65(101)46(27-29-57(75)94)85-64(100)47(28-30-58(76)95)86-68(104)54-23-15-35-93(54)71(107)49(21-12-13-32-74)87-69(105)55-24-16-34-92(55)70(106)48(22-14-33-80-72(78)79)82-59(96)26-11-10-25-56-61-53(41-110-56)90-73(108)91-61/h4-9,17-20,42,45-56,61H,10-16,21-41,74H2,1-3H3,(H2,75,94)(H2,76,95)(H2,77,98)(H,81,99)(H,82,96)(H,83,97)(H,84,102)(H,85,100)(H,86,104)(H,87,105)(H,88,103)(H,89,101)(H4,78,79,80)(H2,90,91,108)/t45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,56-,61-/m0/s1

InChI Key

VTEGKDUGRAEBSX-UDPLRNBMSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)CNC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCCCN)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CCCN=C(N)N)NC(=O)CCCC[C@H]5[C@@H]6[C@H](CS5)NC(=O)N6

Canonical SMILES

CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C3CCCN3C(=O)C(CCCCN)NC(=O)C4CCCN4C(=O)C(CCCN=C(N)N)NC(=O)CCCCC5C6C(CS5)NC(=O)N6

Origin of Product

United States

Synthetic Methodologies and Structural Derivatization of Biotinyl Substance P Trifluoroacetate

Peptide Synthesis Strategies for Biotinyl-Substance P Trifluoroacetate (B77799) Precursors

The synthesis of the peptide backbone of Biotinyl-Substance P relies on established methodologies in peptide chemistry, primarily solid-phase peptide synthesis. This approach allows for the efficient and controlled assembly of the amino acid sequence. bachem.comspringernature.com

Solid-Phase Peptide Synthesis Approaches

Solid-Phase Peptide Synthesis (SPPS) is the predominant method for synthesizing Substance P and its analogues. nih.govnih.gov This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support, or resin. bachem.com The process simplifies purification by allowing for the removal of excess reagents and by-products through simple filtration and washing steps. bachem.com

The synthesis begins from the C-terminus of the peptide, which is anchored to the resin, and proceeds by adding protected amino acids sequentially to the N-terminus. Each cycle of amino acid addition involves two key steps: the removal of the temporary Nα-protecting group from the resin-bound peptide and the coupling of the next protected amino acid. bachem.com This cycle is repeated until the desired undecapeptide sequence of Substance P (Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH2) is assembled. wikipedia.org A series of analogues of Substance P have been synthesized using this method to investigate structure-activity relationships. nih.govnih.gov

Role of Trifluoroacetic Acid in Peptide Cleavage and Purification

Trifluoroacetic acid (TFA) is a crucial reagent in the final stages of solid-phase peptide synthesis. genscript.com It is primarily used for the cleavage of the synthesized peptide from the solid support resin and for the simultaneous removal of acid-labile side-chain protecting groups from the amino acid residues. youtube.comthermofisher.com These protecting groups are necessary during synthesis to prevent unwanted side reactions. acs.org

The cleavage process typically involves treating the peptidyl-resin with a high concentration of TFA, often in a "cleavage cocktail" that includes scavenger molecules. thermofisher.comsigmaaldrich.com Scavengers, such as triisopropylsilane (B1312306) (TIPS) and water, are essential to trap reactive cationic species that are generated during the removal of protecting groups and can otherwise lead to undesired modifications of sensitive amino acid residues like tryptophan, methionine, and cysteine. youtube.comacs.org The volatility and ability to dissolve organic compounds make TFA a convenient choice for this purpose.

Furthermore, TFA is frequently used during the purification of the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC). genscript.comdoi.org Its presence in the mobile phase aids in achieving better separation and resolution of the target peptide from impurities. The final product is often isolated as a trifluoroacetate salt, which is a common counter-ion for purified peptides. selleckchem.comglpbio.com However, it's important to note that prolonged exposure to TFA can potentially lead to degradation or modification of the peptide. nih.govnih.gov

Biotinylation Chemistries and Conjugation Techniques for Biotinyl-Substance P

Biotinylation is the process of covalently attaching biotin (B1667282) to the Substance P peptide, transforming it into a highly specific probe for molecular and cellular studies. wikipedia.orgcreative-peptides.com The remarkable affinity between biotin and streptavidin or avidin (B1170675) forms the basis for numerous detection and purification applications. qyaobio.comnih.gov

Site-Specific Biotinylation Strategies (e.g., N-terminal, Lysine (B10760008) Residue)

The biotin label can be introduced at specific sites within the Substance P molecule to ensure that its biological activity is retained. The most common sites for biotinylation are the N-terminal α-amino group and the ε-amino group of a lysine residue. qyaobio.comcreative-peptides.com

N-terminal Biotinylation: This strategy involves attaching the biotin moiety directly to the primary amino group at the N-terminus of the peptide. qyaobio.com This is often a preferred method due to its straightforward execution, higher success rate, and generally lower cost. qyaobio.com The N-terminal modification is typically the final step in the SPPS protocol.

Lysine Residue Biotinylation: Substance P contains a lysine residue at position 3 (Lys3). wikipedia.org The side chain of lysine possesses a primary amino group (ε-amino group) that can be targeted for biotinylation. creative-peptides.com This approach allows for the biotin label to be placed within the peptide sequence. Fluorescently labeled Substance P analogs have also been synthesized by covalently linking fluorophores to the Lys3 residue. nih.govdata.gov Additionally, biotinylated analogues of Substance P have been developed where the biotin is attached to the lysine residue. nih.gov

Enzymatic methods using biotin ligase (BirA) can also achieve highly specific biotinylation, although this often requires the genetic incorporation of a specific recognition sequence (like the AviTag) into the protein or peptide. nih.govox.ac.uknih.gov

Impact of Spacer Groups on Biotinyl-Substance P Conjugate Design and Function

A critical consideration in the design of biotinylated peptides is the inclusion of a spacer arm between the biotin molecule and the peptide sequence. qyaobio.comcreative-peptides.combiosynth.com The biotin-binding pocket of avidin and streptavidin is located beneath the protein surface, and a spacer can facilitate access to this site. wikipedia.org

The primary function of a spacer is to reduce steric hindrance, which can occur if the bulky avidin or streptavidin protein is too close to the peptide, potentially interfering with the peptide's interaction with its receptor or other macromolecules. qyaobio.combiosynth.com The length and flexibility of the spacer can significantly influence the binding efficiency. nih.govacs.orgacs.org Longer spacer arms can lead to the formation of thick, multi-layered protein assemblies on a surface, which may be advantageous for maximizing protein capture. nih.govacs.org Conversely, shorter spacers might be preferable when using the biotin-avidin interaction to link different molecules together, ensuring that all binding sites on the avidin protein remain accessible. nih.govacs.org

Commonly used spacer groups include flexible hydrocarbon chains like 6-aminohexanoic acid (Ahx) and hydrophilic polyethylene (B3416737) glycol (PEG) linkers. creative-peptides.com The choice of spacer can also impact the solubility of the final biotinylated peptide. qyaobio.com

Table 1: Common Spacer Groups in Biotinylation

Spacer GroupAbbreviationKey CharacteristicsPrimary Application
6-Aminohexanoic AcidAhxFlexible 6-carbon linker, hydrophobic. Provides flexibility and reduces steric hindrance.
Polyethylene GlycolPEGHydrophilic, variable length. creative-peptides.comImproves solubility and reduces non-specific binding. qyaobio.com

Design and Synthesis of Advanced Biotinyl-Substance P Trifluoroacetate Probes

Building upon the fundamental principles of peptide synthesis and biotinylation, more advanced probes incorporating Biotinyl-Substance P have been developed for specialized research applications. These probes often feature additional functional moieties, such as fluorescent tags or photoactivatable groups, to enable more sophisticated experimental designs. nih.gov

The development of a biotinylated Substance P analog for use as a receptor probe has been reported. nih.gov In this design, the lysine at position 3 was replaced with arginine, and an N-terminal extension containing a lysine residue was added for biotinylation. nih.gov This modified peptide retained the functional characteristics of native Substance P and proved to be a useful tool for receptor studies. nih.gov

Furthermore, various fluorescently labeled Substance P analogues have been synthesized and characterized. nih.govdata.gov These probes, which include fluorophores like BODIPY FL and Oregon Green 488, have been instrumental in studying receptor binding, localization, and activation. nih.govdata.gov The combination of biotin for affinity capture and a fluorescent reporter for visualization creates a powerful dual-functional probe. The introduction of such modifications can enhance optical properties and modulate the molecule's sensitivity for various applications. mdpi.com

Table 2: Examples of Advanced Substance P Probes

Probe TypeModificationKey FeatureResearch Application
Biotinylated Receptor ProbeN-terminal biotinylation with an extended spacer and Arg3 substitution. nih.govRetains biological activity while allowing for avidin-based detection. nih.govIdentification and characterization of Substance P receptors. nih.gov
Fluorescently Labeled AnalogCovalent attachment of a fluorophore (e.g., BODIPY FL, Oregon Green 488) to Lys3. nih.govdata.govAllows for direct visualization of the peptide. nih.govReceptor binding, imaging, and activation studies. nih.govdata.gov

Biochemical and Biophysical Characterization of Biotinyl Substance P Trifluoroacetate

Analytical Techniques for Compound Verification and Purity Assessment

The verification of the chemical structure and the assessment of purity are critical steps in the characterization of Biotinyl-Substance P Trifluoroacetate (B77799). A combination of mass spectrometry and chromatography techniques is employed to ensure the correct identity and high purity of the synthesized peptide conjugate.

Mass Spectrometry-Based Characterization (e.g., LC-MS, MS/MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) and tandem Mass Spectrometry (MS/MS) are powerful tools for the detailed characterization of biotinylated peptides like Biotinyl-Substance P Trifluoroacetate. nih.gov LC-MS combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. This technique is used to determine the molecular weight of the compound, providing a primary confirmation of successful biotinylation. The trifluoroacetate salt form of the peptide may influence its chromatographic behavior and ionization, a factor that is taken into account during analysis. nih.govsci-hub.box

Tandem mass spectrometry (MS/MS) is further employed to confirm the amino acid sequence and to pinpoint the site of biotinylation. nih.gov Through collision-induced dissociation, the peptide is fragmented in a predictable manner, generating a spectrum of fragment ions. nih.gov Analysis of these fragments allows for the verification of the Substance P amino acid sequence and confirms that the biotin (B1667282) moiety is attached to the intended lysine (B10760008) residue. The presence of characteristic fragment ions for biotin further corroborates the structure. diva-portal.orgresearchgate.net

Table 1: Representative Mass Spectrometry Data for a Biotinylated Peptide

Analytical TechniqueParameter MeasuredExpected Result for Biotinyl-Substance P
LC-MSMolecular WeightConfirmation of the predicted mass for the biotinylated peptide.
MS/MSPeptide Fragmentation PatternVerification of the Substance P amino acid sequence.
MS/MSBiotin Signature IonsDetection of fragment ions specific to the biotin molecule.

High-Performance Liquid Chromatography (HPLC) for Purification and Identity Confirmation

High-Performance Liquid Chromatography (HPLC) is an essential technique for both the purification and the final purity assessment of Biotinyl-Substance P Trifluoroacetate. nih.govgoogle.com Reversed-phase HPLC is commonly used, where the peptide is separated based on its hydrophobicity. sci-hub.box The biotinylation of Substance P increases its hydrophobicity, leading to a longer retention time on a C18 column compared to the unmodified peptide.

For purification, HPLC allows for the separation of the desired biotinylated peptide from unreacted starting materials and other synthesis-related impurities. sigmaaldrich.com The purity of the final product is then determined by analytical HPLC, where a single, sharp peak is indicative of a highly pure compound. The use of trifluoroacetic acid in the mobile phase is common in peptide separations as an ion-pairing agent to improve peak shape and resolution. nih.govresearchgate.net The identity of the purified compound can be further confirmed by collecting the HPLC peak and subjecting it to mass spectrometry analysis. nih.govnih.gov

Ligand-Receptor Binding Kinetics and Affinity Profiling

Understanding the interaction of Biotinyl-Substance P Trifluoroacetate with its target receptors is fundamental to its biochemical characterization. This involves quantifying its binding affinity, studying its dissociation kinetics, and assessing its selectivity for the different neurokinin receptors.

Quantitative Receptor Binding Assays (e.g., Scintillation Proximity Assay, Radioligand Binding)

Quantitative receptor binding assays are employed to determine the affinity of Biotinyl-Substance P Trifluoroacetate for its receptor, primarily the Neurokinin-1 receptor (NK1R). medchemexpress.com A common method is the competitive radioligand binding assay. nih.govsygnaturediscovery.com In this assay, the biotinylated peptide competes with a radiolabeled ligand (e.g., [125I]Substance P) for binding to cells or membranes expressing the NK1R. nih.govguidetopharmacology.org The concentration of Biotinyl-Substance P Trifluoroacetate that inhibits 50% of the specific binding of the radioligand (IC50) is determined. This IC50 value can then be used to calculate the binding affinity (Ki).

Another powerful technique is the Scintillation Proximity Assay (SPA). revvity.comwikipedia.orgresearchgate.net This homogeneous assay format is particularly well-suited for biotinylated ligands. nih.govresearchgate.net In a typical setup, the NK1R is immobilized on scintillant-containing beads, and a radiolabeled ligand is added. When the radioligand binds to the receptor, it comes into close proximity with the scintillant, generating a light signal. wikipedia.org Biotinyl-Substance P Trifluoroacetate competes with the radioligand for binding, causing a decrease in the signal. This allows for the determination of its binding affinity in a high-throughput and non-separation-based format. researchgate.net

Table 2: Representative IC50 Values for Substance P Analogs in NK1R Binding Assays

CompoundIC50 (nM)Assay Type
Substance P2.0Radioligand Competition Assay nih.gov
Tetramethylrhodamine-SP4.2Radioligand Competition Assay nih.gov
Oregon Green 488-SP6.4Radioligand Competition Assay nih.gov
BODIPY-SP18.0Radioligand Competition Assay nih.gov
Fluorescein-SP44.5Radioligand Competition Assay nih.gov

Dissociation Curve Analysis

Dissociation curve analysis provides insights into the stability of the ligand-receptor complex. nih.gov This can be assessed in real-time by monitoring the dissociation of the bound ligand over time. In a typical experiment, after allowing Biotinyl-Substance P Trifluoroacetate to bind to the NK1R, an excess of an unlabeled competitor is added to prevent re-binding. The amount of bound biotinylated ligand remaining is then measured at various time points. The rate of dissociation is an important parameter that can influence the biological activity of the compound. A slower dissociation rate often correlates with a more sustained biological effect. The dissociation curve is generated by plotting the percentage of bound ligand against time. qiagen.comresearchgate.net

Assessment of Binding Selectivity for Neurokinin Receptors (NK1R, NK2R, NK3R)

Substance P is the endogenous ligand for the NK1R, but it can also interact with lower affinity with the other neurokinin receptors, NK2R and NK3R. nih.gov It is therefore important to assess the binding selectivity of Biotinyl-Substance P Trifluoroacetate for these receptors. This is typically done by performing competitive binding assays using cells or membranes that selectively express each of the three neurokinin receptor subtypes. mdpi.com By determining the binding affinities (Ki) for NK1R, NK2R, and NK3R, the selectivity profile of the biotinylated peptide can be established. guidetopharmacology.org Ideally, the modification of Substance P with biotin should not significantly alter its high selectivity for the NK1R. nih.govresearchgate.net A high selectivity for NK1R over NK2R and NK3R is a desirable characteristic for a research tool designed to specifically probe NK1R function. nih.gov

Assessment of Functional Retention and Biological Activity of Biotinyl-Substance P Conjugates

The conjugation of biotin to Substance P (SP), creating derivatives like Biotinyl-Substance P Trifluoroacetate, is performed to facilitate the detection and study of its binding to the neurokinin-1 (NK1) receptor. medchemexpress.com A critical aspect of developing such modified peptides is to ensure that the structural alteration does not impede their biological function. Research has demonstrated that biotinylated SP analogs can retain the functional characteristics of the native peptide, making them valuable tools for receptor analysis. nih.gov

The biological activity of these conjugates is typically assessed by comparing their effects to that of unmodified Substance P in various in vitro and ex vivo assays. These assessments are crucial to validate that the biotinylated version still effectively binds to and activates its receptor.

One key study focused on a biotinylated analog of Substance P, biotin-NTE[Arg3]SP, where the N-terminal lysine was biotinylated. nih.gov Binding studies conducted with human IM-9 lymphoblasts revealed that the dissociation curves for both the biotinylated SP analog and native SP were identical. nih.gov This indicates that the biotin modification did not interfere with the binding affinity of the peptide to its receptor. nih.gov Furthermore, this analog demonstrated retained functional activity, comparable to native SP, by its ability to alter intracellular calcium concentrations in Fura-2 loaded isolated rabbit colonic myocytes. nih.gov

Another investigation reported on the bioactivities of three different biotinylated analogues of Substance P: [alpha-biotinyl-Lys3]Substance P-(3-11), [alpha-biotinyl-Arg1]Substance P, and [epsilon-biotinyl-Lys3]Substance P. nih.gov The activity of these compounds, along with their avidin (B1170675) complexes, was tested on guinea pig ileum, a classic model for studying smooth muscle contraction induced by Substance P. nih.gov

The functional retention of modified Substance P is not limited to biotinylation. Studies on fluorescently labeled SP analogs also provide insight into how such modifications impact biological activity. For instance, BODIPY Fl-SP and Oregon Green 488-SP were shown to produce an inhibition of the M-type K+ current (IM) that was similar to that of unlabeled Substance P. nih.gov This particular biological response is a known effect of SP receptor activation in ganglionic neurons. nih.gov

The collective findings from these studies confirm that carefully designed biotinylated conjugates of Substance P can effectively mimic the biological actions of the endogenous peptide. This functional retention is fundamental to their utility as probes for identifying and characterizing Substance P receptors. nih.gov

Research Findings on the Biological Activity of Modified Substance P Analogs

Analog Model System Assay Finding Reference
biotin-NTE[Arg3]SP Human IM-9 lymphoblasts Receptor Binding Assay Dissociation curve identical to native Substance P. nih.gov
biotin-NTE[Arg3]SP Isolated rabbit colonic myocytes Intracellular Calcium Concentration Altered calcium levels similar to native Substance P. nih.gov
[alpha-biotinyl-Arg1]Substance P Guinea pig ileum Muscle Contraction Demonstrated bioactivity. nih.gov
[epsilon-biotinyl-Lys3]Substance P Guinea pig ileum Muscle Contraction Demonstrated bioactivity. nih.gov
BODIPY Fl-SP Ganglionic neurons M-type K+ Current (IM) Inhibition Inhibition of IM was similar to that of unlabeled Substance P. nih.gov

Molecular and Cellular Pharmacology of Biotinyl Substance P Trifluoroacetate

Neurokinin-1 Receptor (NK1R) Interaction and Dynamics

The binding of an agonist like Biotinyl-Substance P to the NK1R, a G protein-coupled receptor (GPCR), is the initiating event for its cellular effects. mdpi.com This interaction is characterized by high affinity and specificity, leading to conformational changes in the receptor that trigger downstream signaling cascades.

Substance P exhibits the highest affinity for the NK1R compared to other endogenous tachykinins like neurokinin A (NKA) and neurokinin B (NKB). jneurology.comnih.govnih.gov While these related peptides can bind to NK1R, they do so with lower affinity. jneurology.comnih.gov This preferential binding is a cornerstone of the tachykinin system's specificity. jneurology.com Competitive binding assays demonstrate that Biotinyl-Substance P effectively competes with these endogenous ligands for the same binding site on the NK1R.

Furthermore, various synthetic, non-peptide NK1R antagonists have been developed, such as SR140333, CP-96,345, and Aprepitant. jneurology.com These molecules are designed to block the action of Substance P by occupying its binding site without activating the receptor. Studies have shown that these antagonists can competitively inhibit the binding of radiolabeled SP analogues, and by extension Biotinyl-Substance P, to the NK1R. jneurology.comresearchgate.net For instance, the antagonist FR113680 has been shown to inhibit the binding of radiolabeled SP to NK1 receptors in guinea-pig lung membranes in a competitive manner. researchgate.net This competitive interaction is fundamental to the therapeutic potential of NK1R antagonists in various CNS disorders. jneurology.com

Table 1: Competitive Binding at the Neurokinin-1 Receptor

Interacting Molecule Interaction Type with Substance P Receptor Target Key Finding
Neurokinin A (NKA) Competitive NK1R Binds with lower affinity than SP. jneurology.comnih.gov
Neurokinin B (NKB) Competitive NK1R Binds with lower affinity than SP. jneurology.comnih.gov
SR140333 Antagonistic NK1R Suppresses NK1R activity. jneurology.com
CP-96,345 Antagonistic NK1R Suppresses clinical signs of EAE in models. jneurology.com
L-703,606 Antagonistic NK1R Abolishes SP-induced receptor internalization. nih.gov

A key consequence of agonist binding to the NK1R is the rapid internalization of the receptor-ligand complex. jneurology.commdpi.com Upon stimulation with Biotinyl-Substance P, the NK1R is internalized via a clathrin-dependent mechanism. medchemexpress.comjneurology.commdpi.com This process involves the receptor moving from the cell surface into intracellular vesicles called endosomes. medchemexpress.commdpi.com The biotin (B1667282) tag on Biotinyl-Substance P is particularly useful for visualizing and quantifying this process, as it can be linked to fluorescently labeled avidin (B1170675) or streptavidin.

Once inside the acidic environment of the endosomes, the Substance P/NK1R complex dissociates. medchemexpress.comjneurology.com The fate of the receptor and ligand then diverges: Substance P is typically targeted for degradation, while the NK1R is recycled back to the cell surface, allowing the cell to resensitize to further stimulation. medchemexpress.com However, under conditions of sustained exposure to high concentrations of SP, the receptor may be targeted for degradation instead of recycling. jneurology.com The rate and extent of internalization can be influenced by the frequency of neuronal firing that releases SP; high-frequency stimulation (e.g., 100 Hz) induces significant NK1R internalization. nih.govnih.gov This dynamic process of internalization and recycling is crucial for regulating the duration and intensity of SP signaling. medchemexpress.com

Cellular Responses and Intracellular Signaling Cascades Activated by Biotinyl-Substance P

Activation of the NK1R by Biotinyl-Substance P initiates a complex network of intracellular signaling events, beginning with the engagement of heterotrimeric G proteins and leading to the modulation of various second messenger systems.

The NK1R is a classic example of a GPCR that can couple to multiple G protein subtypes, primarily Gq and Gs. nih.govmdpi.combiorxiv.orgnih.gov The binding of Substance P induces a conformational change in the receptor that facilitates the exchange of GDP for GTP on the α-subunit of these G proteins, leading to their activation. nih.gov Cryo-electron microscopy structures have revealed that SP-bound NK1R can form stable complexes with both Gq and Gs proteins. nih.govuzh.ch While both SP and NKA can activate the Gq pathway, SP is a more potent activator of the Gs pathway. nih.govbiorxiv.org This differential activation is thought to be due to interactions between the N-terminal region of SP and the extracellular loops of the NK1R, which are critical for potent Gs signaling but less so for Gq signaling. nih.govresearchgate.net This dual coupling allows SP to elicit a broad and complex range of cellular responses. nih.gov

The activation of Gq and Gs proteins by the SP-NK1R complex leads to the modulation of key second messenger systems. nih.gov

Intracellular Calcium (Ca²⁺) Mobilization : The Gq pathway activation stimulates phospholipase C, which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). nih.gov IP3 then binds to receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm. frontiersin.org This results in a rapid and transient increase in intracellular calcium concentration ([Ca²⁺]i). frontiersin.orgnih.gov Studies in human astrocytoma cells (U-373 MG) have shown that SP induces a dose-dependent increase in [Ca²⁺]i, an effect mimicked by NK1R agonists but not by NK2 or NK3 agonists. nih.govresearchgate.net This calcium mobilization is primarily from intracellular stores, as it is unaffected by the removal of extracellular calcium. nih.gov

Cyclic AMP (cAMP) Accumulation : The Gs pathway activation stimulates the enzyme adenylyl cyclase, which catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP). nih.govnih.gov SP has been shown to increase cAMP levels in various cell types, including smooth muscle cells and spinal cord cells. nih.govnih.gov This response is often less potent than that observed for Gq-mediated signaling but contributes to the diversity of SP's physiological effects. biorxiv.org

Inositol Monophosphate (IP) Accumulation : As a direct consequence of IP3 production and its subsequent metabolism, levels of inositol phosphates accumulate within the cell. This accumulation is a reliable marker of Gq pathway activation. biorxiv.org Substance P stimulation of NK1R leads to a robust increase in inositol phosphate (B84403) production. biorxiv.orgresearchgate.net

Table 2: Second Messenger Systems Modulated by Substance P

Second Messenger G Protein Pathway Effect of SP/NK1R Activation Cellular Consequence
Intracellular Ca²⁺ Gq Rapid, transient increase. nih.gov Activation of Ca²⁺-dependent enzymes and signaling pathways. frontiersin.org
cAMP Gs Increased accumulation. nih.gov Activation of Protein Kinase A (PKA) and downstream targets. nih.gov
Inositol Monophosphate Gq Increased accumulation. biorxiv.org Sustained signaling marker for PLC activation. researchgate.net

In addition to G protein-mediated signaling, GPCRs like the NK1R also signal through β-arrestin pathways. mdpi.comnih.gov Following agonist binding and subsequent phosphorylation of the receptor by G protein-coupled receptor kinases (GRKs), β-arrestins (β-arrestin 1 and β-arrestin 2) are recruited from the cytoplasm to the activated receptor. nih.govfrontiersin.org

This recruitment serves two primary functions. First, it sterically hinders further G protein coupling, leading to desensitization of the G protein-dependent signal. mdpi.comfrontiersin.org Second, β-arrestin acts as a scaffold protein, initiating a second wave of signaling that is independent of G proteins. nih.govfrontiersin.org By scaffolding various signaling proteins, such as kinases from the mitogen-activated protein kinase (MAPK) cascade (e.g., ERK1/2), β-arrestins can form intracellular "signalosomes" that regulate distinct cellular processes. frontiersin.orgfrontiersin.org The recruitment of β-arrestin is also a critical step in mediating the clathrin-dependent internalization of the NK1R. nih.gov Studies have shown that SP robustly induces β-arrestin recruitment to the NK1R, contributing to receptor internalization and the activation of downstream signaling pathways. mdpi.comnih.govresearchgate.net In some cellular contexts, the heterodimerization of NK1R with other receptors, like the NK2R, can enhance β-arrestin recruitment in response to SP. researchgate.net

Comparative Pharmacological Analysis with Native Substance P and Other Peptide Fragments

The pharmacological activity of Biotinyl-Substance P Trifluoroacetate (B77799) is intrinsically linked to its structural relationship with native Substance P, an eleven-amino acid neuropeptide that serves as the primary endogenous ligand for the NK1 receptor. nih.gov The addition of a biotin molecule, a common laboratory technique to enable detection and purification, has the potential to influence the peptide's interaction with its receptor.

Research into biotinylated analogs of Substance P suggests that the modification does not dramatically alter the fundamental pharmacological properties. One study focusing on a biotinylated Substance P analog, biotin-NTE[Arg3]SP, demonstrated that it yielded identical dissociation curves in binding studies when compared with native Substance P in human IM-9 lymphoblasts. This indicates a comparable binding affinity for the receptor. Furthermore, this analog was found to retain a functional activity similar to that of native Substance P in its ability to alter intracellular calcium concentrations, a key downstream signaling event following NK1 receptor activation.

While specific quantitative data for Biotinyl-Substance P Trifluoroacetate is not extensively available in publicly accessible literature, the findings with structurally similar biotinylated analogs provide a strong basis for expecting a comparable pharmacological profile. The trifluoroacetate salt form is primarily used to improve the stability and solubility of the peptide and is not expected to significantly impact its pharmacological activity at the receptor level.

In contrast, the peptide fragments of Substance P exhibit distinct pharmacological profiles compared to the full-length peptide. The biological activity of Substance P is predominantly attributed to its C-terminal sequence. nih.gov Studies have shown that C-terminal fragments of Substance P can be even more potent than the parent peptide in certain biological assays. For instance, in some smooth muscle preparations, the C-terminal octa-, hepta-, and hexapeptides of Substance P were found to be markedly more potent than native Substance P. nih.gov This suggests that the N-terminal portion of Substance P may play a regulatory role in its activity. nih.gov

Conversely, N-terminal fragments of Substance P, such as Substance P (1-7), generally show a very low affinity for the NK1 receptor. However, intriguingly, both N-terminal and C-terminal fragments have been observed to induce internalization of the NK1 receptor at nanomolar concentrations, a phenomenon that contrasts with their low binding affinity as measured by radioligand displacement assays. This suggests that these fragments might interact with the NK1 receptor in a manner different from the full-length peptide, possibly having a high affinity for a conformation of the receptor that is not readily labeled by traditional radioligands.

The following tables summarize the available comparative pharmacological data:

Table 1: Comparative Binding Affinity of Substance P and its Analogs at the NK1 Receptor

CompoundCell Line/TissueBinding Affinity (IC50/Kd)Reference
Substance PStriatal SlicesIC50 = 11.8 nM; Kd = 6.6 +/- 0.9 nM
Substance P (1-7)Striatal SlicesNo displacement up to 10 µM
Substance P (5-11)Striatal SlicesNo displacement up to 10 µM

This table illustrates the high affinity of native Substance P for the NK1 receptor and the significantly lower affinity of its N- and C-terminal fragments in traditional binding assays.

Table 2: Comparative Potency of Substance P and its C-Terminal Fragments in Functional Assays

CompoundPreparationRelative PotencyReference
Substance PGuinea Pig IleumEqual to Octa- and Heptapeptide nih.gov
Substance P C-terminal OctapeptideGuinea Pig IleumEqual to Substance P nih.gov
Substance P C-terminal HeptapeptideGuinea Pig IleumEqual to Substance P nih.gov
Substance PCow Pupillary SphincterMarkedly less potent than Octa-, Hepta-, and Hexapeptides nih.gov
Substance P C-terminal OctapeptideCow Pupillary SphincterMore potent than Substance P nih.gov
Substance P C-terminal HeptapeptideCow Pupillary SphincterMore potent than Substance P nih.gov
Substance P C-terminal HexapeptideCow Pupillary SphincterMore potent than Substance P nih.gov

This table highlights the differential potency of Substance P and its C-terminal fragments across various biological preparations, suggesting the existence of different receptor subtypes or conformations.

Applications of Biotinyl Substance P Trifluoroacetate in Advanced Research Models

Receptor Localization and Imaging Techniques

The visualization and quantification of NK1R on and within cells are fundamental to understanding its biological roles. Biotinyl-Substance P provides a specific method for tagging the receptor, which can then be visualized using streptavidin conjugates linked to fluorescent markers or enzymes.

Immunofluorescence and Confocal Microscopy for Receptor Visualization

Immunofluorescence and confocal microscopy are essential techniques for visualizing the distribution of specific proteins in cells and tissues. nih.gov In the context of NK1R research, Biotinyl-Substance P can be used as a primary ligand probe. The methodology involves incubating target cells or tissue sections with Biotinyl-Substance P, allowing it to bind to the NK1R. Subsequently, a fluorescently labeled streptavidin conjugate is applied, which binds to the biotin (B1667282) moiety of the ligand. This process effectively tags the receptor's location with a fluorescent signal, which can then be observed using a confocal microscope. researchgate.netnih.gov

This ligand-based approach offers a functional view of receptor localization, highlighting receptors that are accessible and capable of binding their ligand. Studies have successfully used similar principles, employing antibodies against SP or the NK1R itself, to reveal the extensive presence of NK1R in various tissues, including the nervous system and non-neuronal cell types. nih.govnih.govnih.gov For instance, confocal microscopy has been used to show extensive innervation of rat gingiva by SP-immunoreactive nerves and to examine the synaptic relationship between SP and NK1R in the rat striatum. nih.govresearchgate.net The use of Biotinyl-Substance P provides a complementary method to antibody-based detection, confirming receptor location and availability for ligand binding.

Flow Cytometry for Quantitative Analysis of Cellular Receptor Expression

Flow cytometry is a powerful technique for analyzing the characteristics of individual cells within a heterogeneous population. It can be adapted to quantify the expression of cell surface receptors like NK1R. By using Biotinyl-Substance P, researchers can specifically label cells that express the receptor. The standard procedure involves incubating a single-cell suspension with Biotinyl-Substance P. After a washing step to remove unbound ligand, the cells are incubated with a streptavidin molecule conjugated to a fluorophore (e.g., FITC, PE).

The fluorescence intensity of individual cells is then measured as they pass through the flow cytometer. This intensity is directly proportional to the number of bound Biotinyl-Substance P molecules, thus providing a quantitative measure of NK1R expression on the cell surface. researchgate.net This method has been used to analyze the expression of NK1R in various cell populations, such as identifying its presence on the majority of CD5+ thymocytes and analyzing its expression on peripheral blood leukocytes in patients with eczema compared to healthy subjects. researchgate.netresearchgate.net The quantitative data obtained from flow cytometry allows for statistical comparisons between different cell types or under different experimental conditions.

TechniquePrincipleApplication with Biotinyl-Substance PKey Findings
Immunofluorescence / Confocal Microscopy Visualization of proteins in situ using fluorescent labels.Biotinyl-SP binds to NK1R, followed by detection with fluorescently-labeled streptavidin to visualize receptor location in tissues and cells. nih.govresearchgate.netEnables high-resolution imaging of NK1R distribution on the cell membrane and within intracellular compartments, confirming functional ligand-binding sites. nih.govnih.gov
Flow Cytometry Quantitative analysis of protein expression on individual cells in suspension.Cells are incubated with Biotinyl-SP, then with a fluorescent streptavidin conjugate. Fluorescence intensity correlates with receptor density. researchgate.netAllows for the quantification and comparison of NK1R expression levels across different cell populations (e.g., immune cells), providing statistical data on receptor density. researchgate.netresearchgate.net

Affinity Purification and Proteomic Investigations Utilizing Biotinyl-Substance P

Beyond visualization, Biotinyl-Substance P is a critical tool for isolating the NK1R and its associated protein complexes. This allows for in-depth proteomic studies to identify interacting partners and understand the receptor's signaling network. The extremely strong and specific interaction between biotin and streptavidin (Kd = 10⁻¹⁵ M) is the foundation for these purification techniques. thermofisher.com

Streptavidin-Based Affinity Pulldowns for Isolation of Receptor Complexes and Interacting Proteins

Streptavidin-based affinity pulldown is a robust method used to isolate biotinylated molecules and their binding partners from complex biological samples like cell lysates. nih.govnih.gov In this procedure, Biotinyl-Substance P is first incubated with cells or a cell lysate to allow it to bind to the NK1R. The resulting ligand-receptor complex, along with any proteins that are physically associated with the receptor, is then captured from the lysate using streptavidin-coated beads. researchgate.net

After incubation, the beads are washed to remove non-specifically bound proteins. The entire complex (Biotinyl-Substance P, NK1R, and interacting proteins) remains immobilized on the beads due to the strong biotin-streptavidin bond. nih.gov This isolated complex can then be eluted from the beads for further analysis. semanticscholar.org This technique is invaluable for studying the composition of the NK1R "interactome," providing snapshots of the protein machinery involved in its signaling pathways.

Mass Spectrometry-Based Proteomics for Identification of Ligand-Bound Receptors and Associated Proteins

Following affinity pulldown, mass spectrometry (MS) is the definitive method for identifying the captured proteins. nih.gov The proteins isolated on the streptavidin beads are typically eluted and then digested into smaller peptides using an enzyme like trypsin. researchgate.net This peptide mixture is then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). youtube.com

In the mass spectrometer, peptides are separated, fragmented, and their mass-to-charge ratios are measured. youtube.com By searching the resulting fragmentation patterns against protein sequence databases, the identity of each peptide, and thus the original proteins in the complex, can be determined. youtube.comresearchgate.net This powerful combination of affinity purification and MS allows for the unambiguous identification of the NK1R and, more importantly, novel or unexpected proteins that interact with it upon ligand binding. nih.gov Methodologies like the "Direct Detection of Biotin-containing Tags" (DiDBiT) have been developed to improve the direct MS detection of biotinylated peptides, enhancing the sensitivity and confidence of protein identification. nih.govnih.gov

Ligand-Based Receptor Capture (LRC) Methodologies for Transmembrane Receptors

Ligand-Based Receptor Capture (LRC) represents a sophisticated set of chemoproteomic techniques designed to identify the cell-surface receptors for a given ligand on living cells. nih.govdualsystems.com These methods often utilize multifunctional chemical probes. For instance, a probe like TRICEPS can be conjugated to a ligand of interest. nih.gov This probe contains three key components: a site for ligand attachment, a reactive group that forms a covalent bond with glycosylated proteins (like most cell-surface receptors) on live cells, and a biotin tag for purification. nih.gov

When applied to research on Substance P, a similar strategy can be employed where Biotinyl-Substance P acts as the core of the probe. The ligand portion directs the probe to the NK1R on intact cells. A cross-linking agent can then be used to create a covalent bond between the ligand and the receptor, permanently linking them. researchgate.netresearchgate.net After cell lysis, the biotin tag allows for the specific capture of the cross-linked ligand-receptor complex using streptavidin affinity chromatography. researchgate.net This approach is particularly powerful as it occurs under near-physiological conditions on living cells and can identify receptors without prior knowledge, making it an excellent tool for confirming the NK1R as the target of Substance P and for discovering potential off-target interactions. nih.govdualsystems.com

TechniquePrincipleApplication with Biotinyl-Substance POutcome
Streptavidin Pulldown Isolation of biotinylated molecules using streptavidin-coated beads.Biotinyl-SP-NK1R complexes are captured from cell lysates, isolating the receptor and its associated proteins. nih.govresearchgate.netPurified NK1R complexes ready for downstream analysis.
Mass Spectrometry Proteomics Identification of proteins by analyzing the mass of their constituent peptides.Proteins isolated via pulldown are digested and analyzed by LC-MS/MS to determine their identity. nih.govresearchgate.netA list of identified proteins, including the NK1R and its potential interacting partners. researchgate.net
Ligand-Based Receptor Capture (LRC) Use of a ligand-based probe to identify and capture its specific cell-surface receptor on living cells. nih.govBiotinyl-SP, often with a cross-linker, is used to covalently label and then purify the NK1R from intact cells. researchgate.netresearchgate.netConfident identification of the direct binding partner (receptor) for Substance P under physiological conditions. nih.govdualsystems.com

In Vitro Cellular Assays for Investigating Biological Activity

Biotinyl-Substance P Trifluoroacetate (B77799) serves as a important tool in in vitro cellular assays, enabling researchers to investigate the biological activity of Substance P (SP) with high specificity and sensitivity. The biotin tag allows for precise detection and quantification of the peptide's interaction with its receptors and its subsequent effects on cellular behavior.

Cell Migration and Chemotaxis Studies

The process of cell migration is fundamental to numerous physiological and pathological events, including immune responses, wound healing, and cancer metastasis. Substance P is a known chemoattractant for various cell types. Biotinyl-Substance P Trifluoroacetate is instrumental in studying these processes. By utilizing the biotin-avidin system, researchers can track the migration of cells towards a gradient of the labeled peptide.

In chemotaxis assays, such as the Boyden chamber assay, Biotinyl-Substance P can be placed in the lower chamber to act as a chemoattractant. Cells that migrate through the porous membrane towards the labeled peptide can be quantified by lysing the cells and detecting the biotin tag using streptavidin-enzyme conjugates. This provides a quantitative measure of the chemotactic response of specific cell populations to Substance P. These studies are crucial for understanding the role of Substance P in inflammatory cell recruitment and tumor cell invasion.

Studies in Specific Cell Lines (e.g., Lymphoblasts, Colonic Myocytes, Fibroblasts, Tumor Cell Lines)

The versatility of Biotinyl-Substance P Trifluoroacetate is demonstrated by its application across a diverse range of cell lines, each providing unique insights into the function of the Substance P/NK-1R system.

Lymphoblasts: In human IM-9 lymphoblasts, a biotinylated analog of Substance P was developed to serve as a receptor probe. nih.gov Binding studies with this analog yielded dissociation curves identical to those of native Substance P, confirming that the biotinylated peptide retains its binding affinity and functional characteristics. nih.gov This allows for the use of streptavidin-peroxidase detection systems to identify and study SP receptors on these immune cells. nih.gov

Colonic Myocytes: The functional activity of biotinylated Substance P has been confirmed in isolated rabbit colonic myocytes. nih.gov The analog was shown to alter intracellular calcium concentrations in a manner similar to native Substance P, indicating that the biotin tag does not interfere with its ability to trigger downstream signaling events. nih.gov This is critical for investigating the role of Substance P in gut motility and inflammation.

Fibroblasts: Substance P has been shown to stimulate the migration of human colonic fibroblasts (CCD-18Co cell line). nih.govnih.gov In the context of colitis-associated fibrosis, SP promotes fibrogenesis by stimulating fibrotic responses in these cells. nih.govnih.gov While direct studies using the biotinylated form in these specific fibroblast migration assays are not detailed, the principle of using biotinylated ligands to study receptor-mediated effects on cell migration is a well-established technique that can be applied here.

Tumor Cell Lines: The Substance P/NK-1 receptor system is increasingly recognized for its role in cancer progression, including tumor cell proliferation and migration. nih.govnih.gov Biotin receptors are often overexpressed on the surface of many cancer cells, a feature that is exploited for targeted drug delivery. researchgate.netmdpi.com While direct studies specifically using Biotinyl-Substance P on tumor cell lines are not extensively documented in the provided results, the overexpression of NK-1 receptors on various cancer cells, such as glioblastoma, makes Biotinyl-Substance P a valuable probe for studying receptor expression and internalization in these cells. mdpi.com The biotin tag can facilitate the visualization and quantification of these processes, aiding in the development of NK-1R antagonists as potential cancer therapies. nih.govnih.gov

Cell LineOrganismKey Application of Biotinyl-Substance P / RelevanceResearch Finding
IM-9 Lymphoblasts HumanReceptor probe development and binding studies. nih.govBiotinylated SP analog showed identical dissociation curves to native SP, confirming retained binding characteristics. nih.gov
Colonic Myocytes RabbitAssessment of functional activity. nih.govThe biotinylated analog retained the ability to alter intracellular calcium concentrations, similar to native SP. nih.gov
CCD-18Co Fibroblasts HumanInvestigation of cell migration in fibrosis. nih.govnih.govSubstance P stimulates the migration of these colonic fibroblasts, contributing to fibrogenesis. nih.govnih.gov
Various Tumor Cell Lines HumanPotential for studying NK-1R expression and trafficking. nih.govnih.govmdpi.comMany tumor cells overexpress NK-1 receptors, making Biotinyl-Substance P a potential tool for cancer research. nih.govnih.govmdpi.com

Preclinical Research Model Applications of Biotinyl-Substance P

Biotinyl-Substance P Trifluoroacetate is a key reagent in preclinical research models, enabling detailed investigation of the physiological and pathological roles of the Substance P/NK-1R system in vivo and ex vivo.

Elucidation of Neuroinflammatory Mechanisms and Associated Signaling

Substance P is a significant mediator of neurogenic inflammation. jneurology.comnih.gov It is released from nerve endings and can activate immune cells, leading to the release of pro-inflammatory molecules. nih.govaginganddisease.orgbiolife-publisher.it Biotinyl-Substance P can be used in preclinical models to trace the distribution of the peptide and identify cells that express its receptor, NK-1R, within inflamed tissues.

In models of neuroinflammation, such as those induced by bacterial or viral infections of the central nervous system, biotinylated probes can be used in techniques like immunohistochemistry and flow cytometry to visualize the interaction of Substance P with glial cells and infiltrating leukocytes. jneurology.com This helps to elucidate the signaling pathways involved in the inflammatory cascade. The use of NK-1R antagonists in these models has shown promise in reducing neuroinflammation, highlighting the therapeutic potential of targeting this system. jneurology.com

Investigation of Nociceptive Pathways and Pain Modulation

Substance P has a well-established role as a neurotransmitter in nociceptive pathways, transmitting pain signals from the periphery to the central nervous system. mdpi.comresearchgate.netmdpi.com Biotinyl-Substance P can be employed in preclinical models to map the anatomical pathways of nociception and to study the molecular mechanisms of pain modulation.

In animal models of inflammatory and neuropathic pain, the administration of Biotinyl-Substance P can be followed by detection with avidin-conjugated markers to visualize the binding sites of the peptide in the spinal cord and brain regions involved in pain processing. nih.gov These studies help to understand how Substance P contributes to the sensitization of nociceptive neurons and the development of hyperalgesia. nih.gov Furthermore, investigating the effects of NK-1R antagonists on the binding of Biotinyl-Substance P can provide insights into the mechanisms of action of potential analgesic drugs. mdpi.com

Studies in Disease Models (e.g., Neurocysticercosis, Colitis-Associated Fibrosis)

Biotinyl-Substance P and related biotin-avidin detection systems are valuable in studying the role of Substance P in specific disease models.

Neurocysticercosis: In a murine model of neurocysticercosis, an infection of the brain by the larval stage of the tapeworm Taenia solium, Substance P has been identified as a key mediator of seizures. nih.gov Immunohistochemical studies using the avidin-biotin method have demonstrated the presence of Substance P-positive cells adjacent to degenerating parasites in brain biopsies from patients and in the granulomas of infected mice. nih.gov This suggests that Biotinyl-Substance P could be used as a probe to further investigate the role of the SP/NK-1R system in the pathogenesis of this disease.

Colitis-Associated Fibrosis: Substance P plays a crucial role in the development of intestinal fibrosis associated with chronic colitis. nih.govnih.gov In a mouse model of colitis induced by trinitrobenzenesulfonic acid (TNBS), increased expression of Substance P and its receptor, NK-1R, was observed in the inflamed colon. nih.gov The use of an NK-1R antagonist reduced colonic fibrosis and the accumulation of fibroblasts. nih.govnih.gov While not explicitly detailed, Biotinyl-Substance P could be applied in this model for ex vivo autoradiography or immunohistochemistry to precisely localize the sites of action of Substance P in the fibrotic tissue. Recent studies have also shown that exogenous Substance P can ameliorate clinical symptoms in a DSS-induced colitis model, where biotinylated secondary antibodies were used in the immunofluorescence staining protocol. ijbs.com

Disease ModelKey Application/FindingRelevance of Biotinyl-Substance P / Biotin-Avidin Systems
Neurocysticercosis Substance P is a mediator of seizures in this parasitic brain infection. nih.govAvidin-biotin methods have been used for the immunohistochemical detection of Substance P in infected brain tissue. nih.gov
Colitis-Associated Fibrosis Substance P promotes intestinal fibrogenesis by stimulating fibrotic responses in fibroblasts. nih.govnih.govBiotinylated secondary antibodies are used in immunofluorescence to study this condition, and Biotinyl-Substance P could be used as a probe to map NK-1R distribution in fibrotic tissue. ijbs.com

Methodological Considerations and Optimization in Biotinyl Substance P Trifluoroacetate Research

Strategic Design of Biotinylation Position and Linker Characteristics to Minimize Steric Hindrance and Maintain Bioactivity

The conjugation of a biotin (B1667282) molecule to Substance P can significantly influence its biological activity. The large size of the avidin (B1170675) or streptavidin protein (approximately 60-75 kDa) bound to the biotin moiety can create steric hindrance, physically obstructing the peptide's ability to bind effectively to its receptor. nih.govresearchgate.net Therefore, the strategic selection of the biotinylation site and the characteristics of the chemical linker used for conjugation are critical for preserving the peptide's native bioactivity.

Research into biotinylated analogues of Substance P has demonstrated the importance of the attachment point. A study comparing three different analogues revealed varying bioactivities. nih.gov The specific analogues synthesized and tested were:

[α-biotinyl-Arg1]Substance P

[ε-biotinyl-Lys3]Substance P

[α-biotinyl-Lys3]Substance P-(3-11)

The bioactivity of these compounds, both alone and when complexed with avidin, was evaluated on guinea pig ileum. nih.gov The results underscore that the position of the biotin label is not trivial; modifying different amino acid residues can alter the peptide's interaction with its receptor. For instance, the complex formed between [α-biotinyl-Arg1]Substance P and avidin was identified as a useful tool for the affinity chromatography of Substance P receptors, as its decreased affinity allows for displacement under mild conditions, such as a biotin-containing buffer. nih.gov This suggests that while bioactivity might be partially reduced, the binding is still specific and reversible, which is advantageous for purification protocols. The principle that binding a large protein like avidin to the biotin tag can induce steric hindrance has been demonstrated in other peptide systems as well, where it was used to control the bioactivity of biotin-linked bradykinin. researchgate.net

Table 1: Investigated Biotinylated Substance P Analogues and Bioactivity Considerations

Biotinylated AnalogueBiotinylation PositionKey Finding related to Bioactivity/ApplicationReference
[α-biotinyl-Arg1]Substance PAlpha-amino group of Arginine at position 1Complex with avidin can be used for affinity chromatography of SP receptors due to displaceable binding. nih.gov
[ε-biotinyl-Lys3]Substance PEpsilon-amino group of Lysine (B10760008) at position 3Bioactivity was evaluated on guinea pig ileum to understand structure-activity relationships. nih.gov
[α-biotinyl-Lys3]Substance P-(3-11)Alpha-amino group of Lysine at position 3 (on a fragment of Substance P)Bioactivity was assessed to compare different biotinylation strategies. nih.gov

Methodologies for Mitigating Non-Specific Binding and Background Signal in Biotin-Avidin/Streptavidin Systems

A significant challenge in using biotin-avidin systems is non-specific binding, which can lead to high background signals and false-positive results. This binding is often attributed to the avidin component itself, which can interact with various proteins and biomolecules through mechanisms other than biotin binding. nih.gov For example, avidin's high affinity for proteins electroblotted to nitrocellulose membranes has been shown to be a primary source of non-specific staining in low-salt buffers. nih.gov Several methodologies can be employed to mitigate these issues.

One of the most effective strategies is to increase the ionic strength of the experimental buffers. Adding extra salt, such as 0.3 M sodium chloride (NaCl), has been shown to effectively reduce non-specific avidin binding to proteins on nitrocellulose and in ELISA assays with Leishmania antigen. nih.govresearchgate.net This suggests that ionic interactions are a major contributor to this background signal. researchgate.net

The use of blocking agents is also a common practice. However, the choice of agent is crucial. While powdered non-fat milk has been proposed as a blocking agent, it can sometimes introduce additional artifacts in the form of new, non-specific bands. nih.gov Bovine serum albumin (BSA) is another frequently used blocking agent. It is also important to run proper controls, such as applying the avidin or streptavidin conjugate alone, to probe for endogenous biotin or other sources of non-specific binding. researchgate.net For applications where biotin interference is a persistent issue, alternative high-affinity systems, such as the fluorescein (B123965) isothiocyanate (FITC)-anti-FITC system, can be considered as a substitute for the biotin-avidin interaction. mdpi.com

Table 2: Strategies to Mitigate Non-Specific Binding in Biotin-Avidin Systems

MethodologyPrinciple of ActionConsiderationsReference
Increase Buffer Ionic StrengthDisrupts non-specific ionic interactions between avidin and other proteins.Adding 0.3 M NaCl has been shown to be effective. nih.govresearchgate.net
Use of Blocking AgentsSaturates non-specific binding sites on membranes and other surfaces.Choice of agent is critical; non-fat dry milk may produce artifacts. BSA is a common alternative. nih.gov
Proper Experimental ControlsIdentifies the source and extent of background signal.Includes applying the avidin/streptavidin conjugate alone to test for endogenous biotin or non-specific interactions. researchgate.net
Alternative High-Affinity SystemsEliminates the biotin-avidin interaction entirely to avoid associated interference.The FITC-anti-FITC system is a potential alternative. mdpi.com

Integration with Multi-Labeling Approaches and Photoaffinity Strategies

Biotinyl-Substance P can be integrated into more complex experimental designs, such as multi-labeling and photoaffinity labeling (PAL). PAL is a powerful technique used to trap and identify ligand-receptor interactions by creating a covalent bond between the ligand and its binding partner upon photoactivation. nih.gov In this approach, a probe is synthesized to include three key components: the pharmacophore (Substance P), a photo-reactive group (e.g., an azido (B1232118) or benzophenone (B1666685) group), and an enrichment handle, such as biotin. nih.govnih.gov

The general workflow for a PAL experiment using a biotinylated Substance P photoprobe involves several steps:

Incubation of the probe with the biological system (e.g., cells or tissue expressing the NK-1 receptor) to allow for non-covalent binding.

Irradiation with UV light to activate the photoreactive group, which then forms a covalent bond with the receptor at or near the binding site. nih.gov

Lysis of the cells and enrichment of the covalently cross-linked receptor-ligand complex using streptavidin-coated beads, which bind to the biotin handle. nih.gov

Elution and subsequent analysis, typically by mass spectrometry, to identify the receptor protein and map the precise site of interaction. nih.gov

This strategy has been successfully applied to study the human NK-1 receptor. By incorporating a deuterium-labeled p-benzoyl-phenylalanine photoreactive group into Substance P, researchers were able to use biotin/streptavidin purification and MALDI-MS to discriminate and characterize the photolabeled complex. nih.gov This combination of biotin-based enrichment with sophisticated analytical techniques allows for the confident characterization of protein-ligand interactions even at sub-picomolar concentrations. nih.gov

Table 3: Workflow for Photoaffinity Labeling with Biotinyl-Substance P

StepDescriptionPurposeReference
1. IncubationThe biotinylated photo-reactive Substance P probe is incubated with the biological sample.Allows the probe to bind non-covalently to its target receptor (NK-1). nih.gov
2. Photo-irradiationThe sample is exposed to UV light of a specific wavelength.Activates the photoreactive group, creating a highly reactive intermediate that forms a covalent bond with the receptor. nih.gov
3. Lysis & EnrichmentCells are lysed, and the protein mixture is incubated with avidin/streptavidin-coated beads.The biotin handle on the probe allows for the specific capture and purification of the covalently bound ligand-receptor complex. nih.gov
4. AnalysisThe purified complex is digested and analyzed, typically by mass spectrometry (MS/MS).Identifies the target protein and the specific amino acid residues at the binding site. nih.gov

Stability and Handling Considerations for Biotinyl-Substance P Trifluoroacetate (B77799) in Experimental Systems

The integrity of Biotinyl-Substance P Trifluoroacetate is paramount for obtaining reliable and reproducible experimental results. Proper handling and storage are essential to prevent degradation of the peptide. Like most peptides, biotinylated Substance P is typically supplied in a lyophilized form, which is stable for extended periods when stored at -20°C or -80°C.

Upon reconstitution, the peptide is more susceptible to degradation. It is advisable to reconstitute the peptide in a sterile, high-purity solvent or buffer, such as sterile water, PBS, or a buffer appropriate for the specific application. To avoid repeated freeze-thaw cycles, which can lead to peptide degradation, it is recommended to aliquot the reconstituted solution into single-use volumes and store them at -20°C or below.

The trifluoroacetate (TFA) salt is a common counterion present from the purification of the peptide by high-performance liquid chromatography (HPLC). While generally not interfering with most biological assays at low concentrations, it is important to be aware that reconstituting the peptide in unbuffered water can result in a slightly acidic solution. Therefore, using a buffered solution for reconstitution is often preferred to maintain a stable pH. The stability of the peptide in solution can also be affected by factors such as pH, temperature, and the presence of proteolytic enzymes. Therefore, experiments should be designed to minimize exposure to harsh conditions, and the use of protease inhibitors may be necessary in complex biological samples like cell lysates or tissue homogenates.

Table 4: General Handling and Stability Guidelines for Biotinylated Peptides

ParameterRecommendationRationale
Storage (Lyophilized)Store at -20°C or -80°C in a desiccated environment.Maximizes long-term stability and prevents degradation from moisture and temperature fluctuations.
ReconstitutionUse sterile, high-purity, buffered solutions (e.g., PBS).Ensures solubility, maintains stable pH, and prevents microbial contamination.
AliquotingPrepare single-use aliquots after reconstitution.Avoids repeated freeze-thaw cycles that can shear and degrade the peptide.
Storage (In Solution)Store aliquots at -20°C or -80°C for short- to mid-term storage.Minimizes degradation in the aqueous state. For day-to-day use, refrigeration at 4°C may be acceptable for very short periods.
Experimental UseMinimize exposure to extreme pH and temperatures. Consider using protease inhibitors in complex biological samples.Prevents chemical and enzymatic degradation during the experiment.

Emerging Research Perspectives and Future Directions for Biotinyl Substance P Analogs

Development of Next-Generation Biotinyl-Substance P Probes with Enhanced Specificity or Functionality

The development of novel Biotinyl-Substance P probes is geared towards improving their binding characteristics and introducing new functionalities to expand their experimental utility. A key focus is on enhancing the specificity of these probes for the NK-1 receptor. One strategy involves the site-specific introduction of biotin (B1667282) at various positions within the Substance P peptide sequence. This allows for a systematic evaluation of how the biotin tag's location affects receptor binding and signaling, aiming to identify analogs that retain high affinity and biological activity comparable to the native peptide. nih.gov

Furthermore, researchers are exploring the incorporation of cleavable linkers between the biotin moiety and the Substance P peptide. These linkers can be designed to be sensitive to specific enzymes or light, enabling the controlled release of the peptide from its biotin tag. This feature is particularly valuable for applications such as affinity purification of the NK-1 receptor, where gentle elution conditions are necessary to preserve the receptor's structure and function.

Another avenue of development is the creation of multifunctional probes. This involves conjugating Biotinyl-Substance P with other reporter molecules, such as fluorescent dyes or photoaffinity labels. Fluorescently labeled Biotinyl-Substance P analogs can be used for direct visualization of the NK-1 receptor in cells and tissues, providing insights into receptor trafficking and localization. Photoaffinity-labeled probes, on the other hand, can be used to covalently crosslink to the receptor upon photoactivation, facilitating the identification of binding sites and interacting proteins.

A study on the development of a biotinylated analog of Substance P reported the substitution of lysine (B10760008) at position 3 with arginine and the addition of an amino-terminal extension. Biotinylation of the N-terminal lysine resulted in a probe that exhibited identical dissociation curves to native Substance P in binding studies with human IM-9 lymphoblasts and retained similar functional activity in altering intracellular calcium concentrations. nih.gov

Comparison of Biotinylated Substance P Analogs
AnalogModificationKey FindingReference
Biotin-NTE[Arg3]SPLysine at position 3 substituted with arginine, N-terminal extension with biotinylated lysineRetained functional characteristics of native Substance P nih.gov
[α-biotinyl-Arg1]Substance PBiotinylation at the alpha-amino group of Arginine at position 1Demonstrated bioactivity and used for affinity chromatography of Substance P receptors
[ε-biotinyl-Lys3]Substance PBiotinylation at the epsilon-amino group of Lysine at position 3Showed bioactivity in guinea pig ileum

Integration with High-Throughput Screening Platforms for Receptor Ligand Discovery

The high-affinity interaction between biotin and streptavidin provides a robust platform for developing high-throughput screening (HTS) assays to identify novel ligands for the NK-1 receptor. Biotinyl-Substance P can be immobilized on streptavidin-coated microplates or beads, creating a solid-phase platform for competitive binding assays. In this format, a library of test compounds is screened for their ability to displace the bound Biotinyl-Substance P, with the most potent displacers identified as potential NK-1 receptor ligands.

These HTS assays can be adapted to various detection formats, including fluorescence, luminescence, and colorimetric readouts, making them suitable for automated, large-scale screening campaigns. For instance, a fluorescence polarization (FP) assay can be developed where the binding of a fluorescently labeled streptavidin to Biotinyl-Substance P results in a high FP signal. Displacement of the biotinylated peptide by a test compound leads to a decrease in the FP signal, allowing for the rapid identification of hits.

Moreover, cell-based HTS assays utilizing Biotinyl-Substance P are being developed to screen for compounds that not only bind to the NK-1 receptor but also modulate its function. In such assays, cells expressing the NK-1 receptor are incubated with Biotinyl-Substance P and a library of test compounds. The functional response of the cells, such as changes in intracellular calcium levels or cyclic AMP (cAMP) production, is then measured. This approach allows for the identification of both agonists and antagonists of the NK-1 receptor.

The integration of Biotinyl-Substance P with HTS platforms is accelerating the discovery of new drug candidates for a wide range of disorders where the NK-1 receptor is implicated, including pain, depression, and inflammatory diseases.

High-Throughput Screening Platforms Utilizing Biotinylated Probes
PlatformPrincipleAdvantages
Solid-Phase Competitive Binding AssayImmobilized Biotinyl-Substance P competes with test compounds for receptor binding.High-throughput, adaptable to various detection methods.
Fluorescence Polarization (FP) AssayChanges in the polarization of fluorescently labeled streptavidin upon displacement of Biotinyl-Substance P.Homogeneous assay format, sensitive and quantitative.
Cell-Based Functional AssayMeasures cellular responses (e.g., Ca2+ flux, cAMP) upon receptor modulation by test compounds in the presence of Biotinyl-Substance P.Identifies functionally active compounds (agonists/antagonists).

Exploration of Novel Target Identification and Mechanistic Elucidation Avenues

Biotinyl-Substance P serves as a valuable molecular tool for identifying novel binding partners and elucidating the downstream signaling pathways of the NK-1 receptor. One powerful approach is the use of Biotinyl-Substance P in pull-down assays coupled with mass spectrometry-based proteomics. In this method, a cell lysate is incubated with Biotinyl-Substance P, which is then captured on streptavidin-coated beads. The proteins that interact with the biotinylated peptide are co-purified and subsequently identified by mass spectrometry. This strategy can uncover previously unknown protein-protein interactions and provide a more comprehensive understanding of the NK-1 receptor signaling complex.

Furthermore, Biotinyl-Substance P can be employed to study the internalization and trafficking of the NK-1 receptor. By labeling cell surface receptors with Biotinyl-Substance P and then monitoring its subcellular localization over time, researchers can gain insights into the dynamics of receptor endocytosis and recycling. These studies are crucial for understanding how the cellular response to Substance P is regulated.

The use of photo-reactive Biotinyl-Substance P analogs can provide more precise information about the ligand-receptor interaction. These probes can be designed to form a covalent bond with the receptor upon exposure to UV light. Subsequent enzymatic digestion and mass spectrometric analysis of the cross-linked complex can identify the specific amino acid residues at the binding interface. This information is invaluable for understanding the molecular basis of ligand recognition and for the rational design of new drugs.

Potential for Biotinyl-Substance P Derivatives in Advanced Diagnostic or Research Tools

The unique properties of Biotinyl-Substance P derivatives position them as promising candidates for the development of advanced diagnostic and research tools. For instance, radiolabeled Biotinyl-Substance P analogs could be developed as imaging agents for positron emission tomography (PET) or single-photon emission computed tomography (SPECT). These imaging agents would allow for the non-invasive visualization and quantification of NK-1 receptor expression in vivo, which could be a valuable diagnostic tool for various neurological and inflammatory disorders where NK-1 receptor levels are altered.

In the realm of diagnostics, Biotinyl-Substance P could be utilized in the development of sensitive and specific immunoassays for the detection of anti-Substance P antibodies or for quantifying the levels of Substance P in biological fluids. Such assays could aid in the diagnosis and monitoring of diseases associated with Substance P dysregulation.

As research tools, Biotinyl-Substance P derivatives are instrumental in a variety of applications. They can be used in flow cytometry to label and sort cells expressing the NK-1 receptor, enabling the study of specific cell populations. In immunohistochemistry, these probes can be used to visualize the distribution of NK-1 receptors in tissue sections, providing valuable anatomical information. The strong and specific interaction between biotin and streptavidin allows for signal amplification, enhancing the sensitivity of these detection methods. nih.gov

The versatility of Biotinyl-Substance P derivatives, coupled with ongoing advancements in detection technologies, ensures their continued importance in both basic research and the development of novel diagnostic strategies.

Q & A

Q. What is the role of trifluoroacetate as a counterion in Biotinyl-Substance P, and how does it influence peptide stability during synthesis?

Trifluoroacetate (TFA) is commonly used as a counterion in peptide salts to enhance solubility and facilitate purification via reverse-phase HPLC. However, residual TFA may affect peptide stability by altering pH or forming aggregates. To mitigate this, researchers should employ lyophilization under controlled conditions and validate purity using analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) .

Q. How can researchers ensure accurate quantification of Biotinyl-Substance P Trifluoroacetate in solution, given the presence of the counterion?

The total mass of the peptide-TFA salt includes both the peptide and counterion. Amino acid analysis (AAA) or UV spectrophotometry (using ε values for tryptophan/tyrosine residues) should be prioritized for peptide-specific quantification. Cross-validate with lot-specific certificates of analysis (COA) to confirm peptide content, as TFA contributes to total mass but not bioactivity .

Q. What are the key considerations for synthesizing Biotinyl-Substance P Trifluoroacetate with high purity (>95%)?

Solid-phase peptide synthesis (SPPS) with Fmoc/t-Bu chemistry is standard. Critical steps include:

  • Deprotection : Use 20% piperidine in DMF to minimize side reactions.
  • Cleavage : Optimize TFA/water/triisopropylsilane (TIS) ratios (e.g., 95:2.5:2.5) to reduce truncation products.
  • Purification : Employ gradient HPLC (C18 column, 0.1% TFA in acetonitrile/water) and verify purity via LC-MS .

Advanced Research Questions

Q. How can trifluoroacetate residues interfere with biological assays, and what methodological controls are necessary?

Residual TFA may inhibit cellular processes or confound spectroscopic readings (e.g., fluorescence quenching). Controls include:

  • Neutralization : Dialyze against phosphate-buffered saline (PBS) to remove excess TFA.
  • Blanks : Prepare TFA-only solutions at concentrations matching experimental samples.
  • Activity assays : Compare dose-response curves of TFA-containing vs. TFA-free peptide batches to isolate counterion effects .

Q. What advanced techniques resolve contradictions in quantifying trifluoroacetate contamination across experimental systems?

Discrepancies arise from differing detection limits (e.g., ion chromatography vs. NMR). A tiered approach is recommended:

  • Screening : Use ion chromatography (IC) with conductivity detection (LOQ: 0.5 ppb TFA) for environmental or biological samples .
  • Validation : Apply gas chromatography-mass spectrometry (GC-MS) with derivatization (e.g., methyl ester formation) to enhance sensitivity .
  • Cross-correlation : Normalize data against internal standards (e.g., deuterated TFA) to account for matrix effects .

Q. How does the trifluoroacetate counterion influence the binding kinetics of Biotinyl-Substance P to neurokinin-1 receptors (NK1R) in vitro?

TFA may alter receptor-ligand interactions by competing for ionic binding sites. To address this:

  • Surface plasmon resonance (SPR) : Compare association/dissociation rates of TFA-containing vs. acetate-buffered peptides.
  • Molecular dynamics (MD) simulations : Model TFA’s electrostatic contributions to ligand-receptor docking .

Q. What experimental designs minimize artifacts in studies linking Biotinyl-Substance P Trifluoroacetate to intracellular signaling pathways?

  • Dose standardization : Express concentrations as molar equivalents of the peptide (excluding TFA mass).
  • Negative controls : Include scrambled peptide sequences with identical TFA content.
  • Pathway inhibition : Use selective NK1R antagonists (e.g., aprepitant) to confirm specificity .

Methodological Frameworks for Study Design

Q. How can the PICO framework structure hypotheses about Biotinyl-Substance P Trifluoroacetate’s neuroinflammatory effects?

  • Population : Neuronal cell lines (e.g., SH-SY5Y) or primary astrocytes.
  • Intervention : Dose-dependent exposure to Biotinyl-Substance P Trifluoroacetate.
  • Comparison : TFA-free peptide batches or NK1R knockout models.
  • Outcome : Quantify pro-inflammatory cytokines (IL-6, TNF-α) via ELISA .

Q. What FINER criteria apply to preclinical studies of Biotinyl-Substance P Trifluoroacetate?

  • Feasible : Use LC-MS/MS for simultaneous peptide and TFA quantification.
  • Novel : Investigate TFA’s role in blood-brain barrier permeability via biotin-streptavidin tracking.
  • Ethical : Adhere to OECD guidelines for in vivo neurotoxicity testing.
  • Relevant : Align with NIH priorities for neuropeptide-based therapeutics .

Data Interpretation and Contradictions

Q. How should researchers interpret conflicting data on trifluoroacetate’s environmental persistence in peptide waste streams?

Discrepancies stem from variable degradation kinetics (e.g., hydrolysis vs. microbial breakdown). Apply:

  • Lifecycle analysis (LCA) : Model TFA degradation in lab vs. natural settings (pH, temperature).
  • Isotope tracing : Use ¹⁹F-NMR to track TFA transformation products in soil/water matrices .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.